molecular formula C15H14O B2682573 Impurity A of Bifenthrin CAS No. 2385313-64-2

Impurity A of Bifenthrin

Cat. No.: B2682573
CAS No.: 2385313-64-2
M. Wt: 210.276
InChI Key: LCJJCTDJGALULH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Impurity A of Bifenthrin is a byproduct formed during the synthesis of Bifenthrin, a widely used pyrethroid insecticide. Bifenthrin is known for its effectiveness in controlling a broad spectrum of pests in agriculture and public health. Impurity A, while not the primary focus of Bifenthrin production, is significant due to its potential impact on the purity and efficacy of the final product.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Impurity A typically occurs during the production of Bifenthrin. Bifenthrin is synthesized through the esterification of 2-methylbiphenyl-3-ylmethanol with (Z)-(1RS,3RS)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid. During this process, various side reactions can lead to the formation of impurities, including Impurity A .

Industrial Production Methods

In industrial settings, the production of Bifenthrin involves several steps, including the preparation of intermediates, esterification, and purification. Impurity A is typically formed during the esterification step and can be isolated and characterized using techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) .

Chemical Reactions Analysis

Types of Reactions

Impurity A of Bifenthrin can undergo various chemical reactions, including:

    Oxidation: Impurity A can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert Impurity A into less complex molecules.

    Substitution: Substitution reactions can replace functional groups in Impurity A with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Impurity A can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Impurity A of Bifenthrin has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Impurity A is not as well-studied as that of Bifenthrin. it is believed to interact with similar molecular targets, such as voltage-gated sodium channels in insects. This interaction can disrupt normal nerve function, leading to paralysis and death of the target pests .

Comparison with Similar Compounds

Similar Compounds

Impurity A can be compared with other impurities formed during the synthesis of pyrethroid insecticides, such as:

Uniqueness

Impurity A is unique due to its specific formation pathway and its potential impact on the overall purity and efficacy of Bifenthrin. Understanding and controlling the formation of Impurity A is crucial for producing high-quality Bifenthrin with minimal impurities .

Properties

IUPAC Name

2-(2-methyl-3-phenylphenyl)acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-12-13(10-11-16)8-5-9-15(12)14-6-3-2-4-7-14/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJJCTDJGALULH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.